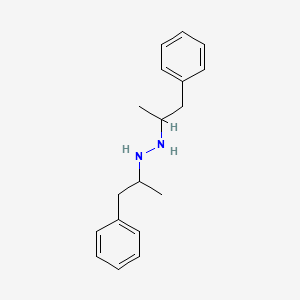
1,2-Bis(1-phenylpropan-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,2-Bis(1-phenylpropan-2-yl)hydrazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylpropan-2-yl chloride with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,2-Bis(1-phenylpropan-2-yl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or both of the phenylpropan-2-yl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Bis(1-phenylpropan-2-yl)hydrazine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the preparation of various pharmacological agents and biologically active molecules.
Medicinal Chemistry: The compound is utilized in the synthesis of potential drug candidates and has been studied for its therapeutic potential in treating certain diseases.
Catalysis: It is known for its potential use as a catalyst in organic transformations.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(1-phenylpropan-2-yl)hydrazine involves its interaction with molecular targets through its hydrazine moiety . The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further transformations . The pathways involved in these reactions typically include nucleophilic addition and elimination steps .
Comparación Con Compuestos Similares
1,2-Bis(1-phenylpropan-2-yl)hydrazine can be compared with other hydrazine derivatives such as:
1,2-Bis(1-methyl-2-phenylethyl)hydrazine: Similar in structure but with methyl groups instead of phenylpropan-2-yl groups.
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: Contains pyrrole rings instead of phenylpropan-2-yl groups.
Propiedades
Número CAS |
16602-89-4 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1,2-bis(1-phenylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C18H24N2/c1-15(13-17-9-5-3-6-10-17)19-20-16(2)14-18-11-7-4-8-12-18/h3-12,15-16,19-20H,13-14H2,1-2H3 |
Clave InChI |
WEPWCOQRTFRBOY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NNC(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



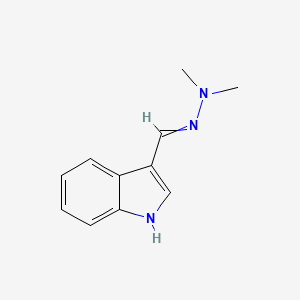

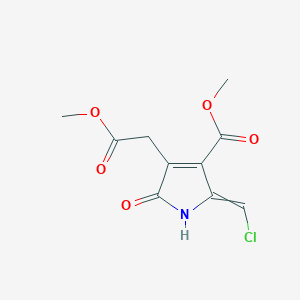
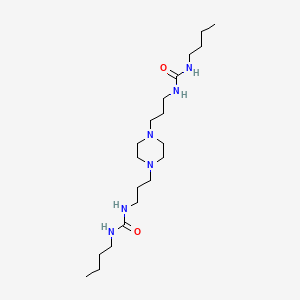

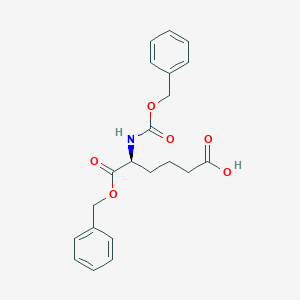
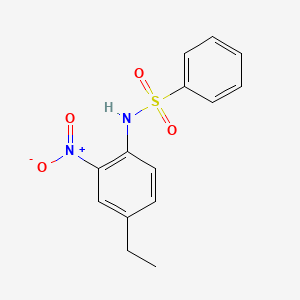

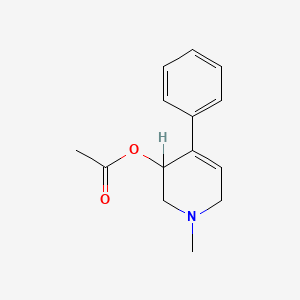
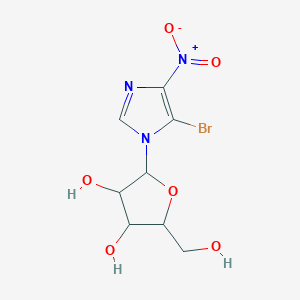
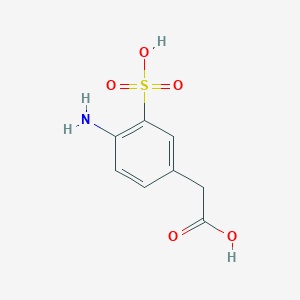

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
